molecular formula C11H11NO3 B8384986 Ethyl 2-hydroxypyrrolo [1,2-a]pyridine-1-carboxylate

Ethyl 2-hydroxypyrrolo [1,2-a]pyridine-1-carboxylate

Cat. No. B8384986
M. Wt: 205.21 g/mol
InChI Key: CIQGLVWBPMAGKD-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

To a solution of 3.0 g of ethyl 2-hydroxypyrrolo [1,2-a]pyridine-1-carboxylate in 50 ml of acetonitrile, 2.7 g of phosphorus oxychloride is added at room temperature and stirred for 2 hours. The reaction mixture is concentrated under reduced pressure, added with water and then extracted with dichloromethane. The extract is dried on anhydrous sodium sulfate and distilled to remove dichloromethane. The residue is purified by silica gel chromatography (eluent: n-hexane-ethyl acetate) to give 2.0 g of the title compound as crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[CH:10]=1.P(Cl)(Cl)([Cl:18])=O>C(#N)C>[Cl:18][C:2]1[C:3]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[CH:10]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C(=C2N(C=CC=C2)C1)C(=O)OCC
Name
Quantity
2.7 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried on anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove dichloromethane
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (eluent: n-hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C2N(C=CC=C2)C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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